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Cat. No.: B1139508 Get Quote

This guide provides an in-depth overview of CAL-130, a potent and selective inhibitor of

Phosphoinositide 3-kinase (PI3K) isoforms δ and γ. It is intended for researchers, scientists,

and drug development professionals interested in utilizing CAL-130 as a chemical probe to

investigate the roles of these specific PI3K isoforms in cellular signaling pathways.

Introduction to PI3K Signaling
The Phosphoinositide 3-kinase (PI3K) signaling pathway is a central regulator of numerous

cellular processes, including cell growth, proliferation, survival, metabolism, and motility.[1][2][3]

The PI3K family of lipid kinases is divided into three classes, with Class I being the most

implicated in cancer.[4][5] Class I PI3Ks are heterodimers composed of a catalytic subunit

(p110) and a regulatory subunit (p85).[5][6] Upon activation by upstream signals from receptor

tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), PI3K phosphorylates

phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger

phosphatidylinositol-3,4,5-trisphosphate (PIP3).[2][3][6]

PIP3 acts as a docking site on the plasma membrane for proteins containing a Pleckstrin

Homology (PH) domain, most notably the serine/threonine kinase AKT (also known as Protein

Kinase B).[1][6] This recruitment leads to the phosphorylation and activation of AKT, which in

turn phosphorylates a multitude of downstream targets, including the mammalian target of

rapamycin (mTOR), to orchestrate various cellular responses.[1][7][8] Dysregulation of this

pathway is a frequent event in a wide variety of human cancers, making it a prime target for

therapeutic intervention.[6][8][9]
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Profile of CAL-130
CAL-130 is a dual inhibitor that preferentially targets the p110δ and p110γ catalytic isoforms of

PI3K.[10][11] Its high potency and selectivity for these two isoforms, which are primarily

expressed in leukocytes, make it a valuable tool for dissecting their specific functions in

immune signaling and hematological malignancies.[10][12]

Mechanism of Action

Like other ATP-competitive kinase inhibitors, CAL-130 functions by binding to the ATP-binding

pocket of the p110δ and p110γ catalytic subunits.[6] This action prevents the phosphorylation

of PIP2 to PIP3, thereby blocking the downstream activation of AKT and other effector proteins.

[6] The inhibition of PI3Kδ and PI3Kγ signaling can disrupt pathways critical for the survival and

proliferation of certain cancer cells, particularly those of hematopoietic origin.[10][13]
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Caption: Mechanism of action for CAL-130.

Selectivity and Potency

The inhibitory activity of CAL-130 is highly selective for the δ and γ isoforms of Class I PI3K.

The half-maximal inhibitory concentrations (IC50) demonstrate significantly greater potency

against p110δ and p110γ compared to p110α and p110β.[10][11]
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PI3K Isoform Catalytic Subunit IC50 (nM)

PI3Kδ p110δ 1.3[10][11]

PI3Kγ p110γ 6.1[10][11]

PI3Kβ p110β 56[10][11]

PI3Kα p110α 115[10][11]

The PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a complex signaling cascade initiated by the activation of

receptor tyrosine kinases (RTKs). This leads to the recruitment and activation of PI3K at the

cell membrane. Activated PI3K phosphorylates PIP2 to form PIP3, which recruits and activates

AKT.[1][3] The tumor suppressor PTEN antagonizes this process by dephosphorylating PIP3

back to PIP2.[2][8] Activated AKT then modulates a variety of downstream targets, including the

mTORC1 complex, to control fundamental cellular processes.[1][7]

Caption: Simplified PI3K/AKT/mTOR signaling cascade.

Key Experimental Protocols
To characterize the activity of CAL-130 as a chemical probe, several key assays are employed.

These include in vitro kinase assays to determine potency and selectivity, Western blotting to

measure the inhibition of downstream signaling, and cell-based assays to assess the

phenotypic consequences of target inhibition.

This assay quantifies the ability of CAL-130 to inhibit the enzymatic activity of recombinant

PI3K isoforms directly. It is the primary method for determining the IC50 value.

In Vitro Kinase Assay Workflow

Prepare Reagents:
- Recombinant PI3K Isoforms

- Kinase Buffer
- ATP & Substrate (PIP2)

- CAL-130 dilutions

Set up Kinase Reaction:
Combine enzyme, buffer,
substrate, and CAL-130

Initiate Reaction:
Add ATP

Incubate
(e.g., 30 min at 37°C)

Terminate Reaction
Detect Product (PIP3)

(e.g., Luminescence, HTRF)

Data Analysis:
Calculate % inhibition
and determine IC50
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Caption: Workflow for an in vitro PI3K kinase assay.

Methodology:

Reagent Preparation: Prepare serial dilutions of CAL-130 in DMSO. The final concentration

in the assay will typically range from picomolar to micromolar to generate a full dose-

response curve.

Reaction Setup: In a multi-well plate, add recombinant PI3K enzyme (e.g., p110δ/p85α) to a

kinase reaction buffer containing the lipid substrate (PIP2).

Inhibitor Addition: Add the diluted CAL-130 or vehicle control (DMSO) to the appropriate

wells and incubate briefly to allow for binding to the enzyme.

Reaction Initiation: Start the kinase reaction by adding a solution containing ATP. The ATP

concentration should be consistent with the Michaelis constant (Km) for each enzyme to

ensure accurate IC50 determination.[10][14]

Incubation: Incubate the reaction plate at a controlled temperature (e.g., 37°C) for a defined

period (e.g., 30-60 minutes).

Detection: Terminate the reaction and quantify the amount of PIP3 produced. This can be

achieved using various detection methods, such as luminescence-based assays (e.g., ADP-

Glo) or Homogeneous Time-Resolved Fluorescence (HTRF) assays.

Data Analysis: Calculate the percentage of kinase activity inhibition relative to the vehicle

control for each CAL-130 concentration. Plot the data and fit to a dose-response curve to

determine the IC50 value.

Western blotting is used to assess the effect of CAL-130 on the PI3K signaling cascade within

cells. The phosphorylation status of key downstream proteins, such as AKT, serves as a direct

readout of pathway inhibition.[6][13]
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Western Blot Workflow

Cell Culture & Treatment:
Seed cells and treat with

different concentrations of CAL-130

Cell Lysis:
Harvest cells and extract
proteins with lysis buffer

Protein Quantification:
Determine protein concentration

(e.g., BCA assay)

SDS-PAGE:
Separate proteins by

molecular weight

Protein Transfer:
Transfer proteins from gel

to PVDF membrane

Blocking:
Incubate membrane with

blocking buffer (e.g., milk, BSA)

Primary Antibody Incubation:
Incubate with anti-p-AKT,
anti-total AKT antibodies

Secondary Antibody Incubation:
Incubate with HRP-conjugated

secondary antibody

Detection:
Add chemiluminescent substrate

and image the blot

Click to download full resolution via product page

Caption: General workflow for Western blotting.

Methodology:

Cell Culture and Treatment: Seed appropriate cells (e.g., T-ALL cell lines like CCRF-CEM) in

culture plates and allow them to adhere or reach a desired density.[10] Treat the cells with

varying concentrations of CAL-130 or vehicle control for a specified time (e.g., 2-24 hours).

[15]

Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a lysis buffer supplemented

with protease and phosphatase inhibitors to preserve protein phosphorylation.[6]

Protein Quantification: Determine the total protein concentration of each lysate using a

standard method like the BCA assay to ensure equal loading.[15]

SDS-PAGE: Denature the protein lysates and load equal amounts (e.g., 20-30 µg) onto an

SDS-polyacrylamide gel to separate proteins based on size.[15]

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF

membrane.[6]

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in

TBST) to prevent non-specific antibody binding.[16]

Antibody Incubation: Incubate the membrane with a primary antibody specific to the

phosphorylated form of a downstream target (e.g., anti-phospho-AKT Ser473).[13]

Subsequently, probe with an antibody for the total protein (e.g., anti-total AKT) to serve as a

loading control.[6]
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Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish

peroxidase (HRP)-conjugated secondary antibody.[6] Detect the signal using an enhanced

chemiluminescence (ECL) substrate and capture the image.[6] Densitometry can be used to

quantify the reduction in phosphorylation.

These assays measure the effect of CAL-130 on cell survival and growth. A reduction in cell

viability or proliferation upon treatment indicates that the PI3Kδ/γ pathway is critical for these

processes in the cell type being studied.

Cell Viability Assay Workflow

Cell Seeding:
Plate cells at a known

density in a 96-well plate

Drug Treatment:
Add serial dilutions of
CAL-130 to the wells

Incubate:
Culture cells for a defined

period (e.g., 72 hours)

Add Viability Reagent:
(e.g., MTT, MTS, or

CellTiter-Glo)

Incubate Reagent:
Allow time for colorimetric/

luminescent reaction

Measure Signal:
Read absorbance or

luminescence on a plate reader

Data Analysis:
Calculate % viability and

determine GI50/IC50

Click to download full resolution via product page

Caption: Workflow for a typical cell viability assay.

Methodology (MTT/MTS Assay Example):

Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000

cells/well) and allow them to attach overnight.[15]

Drug Treatment: Prepare serial dilutions of CAL-130 in culture medium. Replace the existing

medium with the drug-containing medium. Include wells with vehicle control (DMSO).[15]

Incubation: Incubate the plate for a period relevant to the cell doubling time, typically 48-72

hours, at 37°C in a 5% CO2 incubator.[15]

Reagent Addition: Add a tetrazolium salt solution (e.g., MTT or MTS) to each well.[17]

Incubation and Solubilization: Incubate for 1-4 hours to allow metabolically active cells to

convert the salt into a colored formazan product. If using MTT, a solubilization solution must

be added to dissolve the formazan crystals.[15][17]
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Absorbance Measurement: Measure the absorbance of each well at the appropriate

wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.[15][17]

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the

vehicle control. Plot the results to generate a dose-response curve and determine the IC50

or GI50 (concentration for 50% of maximal inhibition of growth).

Conclusion
CAL-130 is a highly valuable chemical probe for the study of PI3K signaling. Its potent and

selective inhibition of the p110δ and p110γ isoforms allows for precise interrogation of their

roles in both normal physiology and disease states, particularly within the immune system and

in hematological cancers. By using the described experimental protocols, researchers can

effectively characterize the on-target effects of CAL-130, validate its mechanism of action in

cellular contexts, and explore the functional consequences of PI3Kδ/γ inhibition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.medchemexpress.com/cal-130.html
https://www.medchemexpress.com/cal-130.html?locale=ja-JP
https://pmc.ncbi.nlm.nih.gov/articles/PMC4003165/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4003165/
https://www.apexbt.com/cal-130-hydrochloride.html
https://www.medchemexpress.com/cal-130-hydrochloride.html
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_PI3K_Inhibitor_Treatment_in_Breast_Cancer_Cell_Lines.pdf
https://www.cellsignal.com/learn-and-support/protocols/protocol-western
https://broadpharm.com/protocol_files/cell_viability_assays
https://www.benchchem.com/product/b1139508#cal-130-as-a-chemical-probe-for-pi3k-signaling
https://www.benchchem.com/product/b1139508#cal-130-as-a-chemical-probe-for-pi3k-signaling
https://www.benchchem.com/product/b1139508#cal-130-as-a-chemical-probe-for-pi3k-signaling
https://www.benchchem.com/product/b1139508#cal-130-as-a-chemical-probe-for-pi3k-signaling
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1139508?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1139508?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

